![molecular formula C19H16F3NOS B12638077 N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 920537-57-1](/img/structure/B12638077.png)
N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Benzothiophene compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a trifluoromethyl group, which is often incorporated into molecules to enhance their metabolic stability and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of 2-mercaptobenzoic acid with an appropriate aldehyde under acidic conditions.
Alkylation: The benzothiophene core is then alkylated using 3-methyl-1-bromopropane in the presence of a base such as potassium carbonate.
Amidation: The alkylated benzothiophene is reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent recycling and waste minimization strategies would also be implemented to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the benzamide group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to effectively modulate the activity of its target. The benzothiophene core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide
- N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(chloromethyl)benzamide
- N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(methyl)benzamide
Uniqueness
N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts enhanced metabolic stability and bioavailability compared to its analogs. This makes it a promising candidate for further development in therapeutic applications.
Propiedades
Número CAS |
920537-57-1 |
|---|---|
Fórmula molecular |
C19H16F3NOS |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H16F3NOS/c1-12-13-6-3-5-9-17(13)25-16(12)10-11-23-18(24)14-7-2-4-8-15(14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,24) |
Clave InChI |
JUUFSSRJNCMWSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


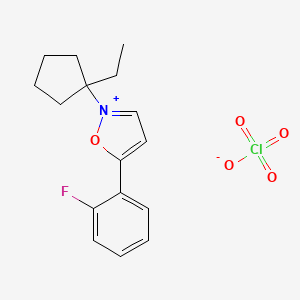
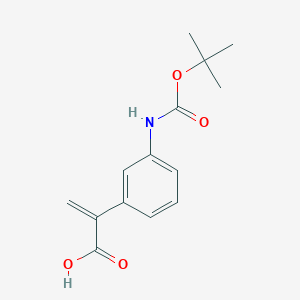
![5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12638017.png)
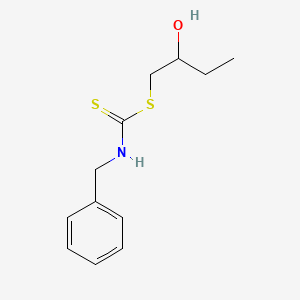
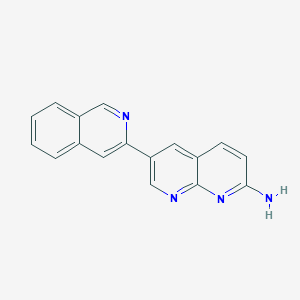
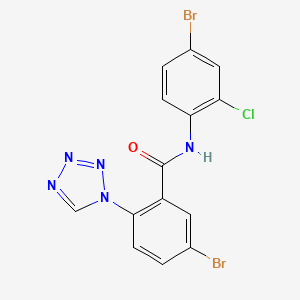
![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)
![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)
![N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12638065.png)
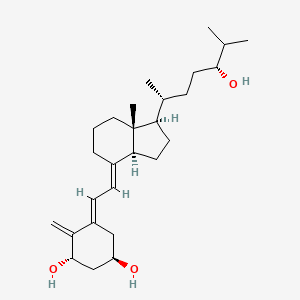
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12638071.png)
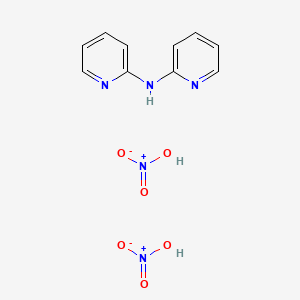
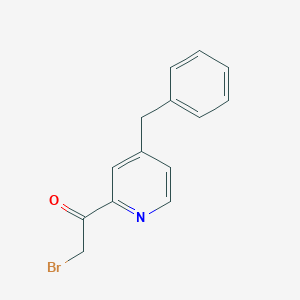
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12638094.png)
